8-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound featuring a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-1,4-DIOXA-8-AZASPIRO[4Common reagents used in these steps include difluoromethylating agents, pyrazole precursors, and pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize advanced difluoromethylation protocols and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
8-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
8-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: Shares the difluoromethyl and pyrazole moieties.
5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl methanesulfonic acid: Contains similar pyrazole and difluoromethyl groups.
Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate: Features difluoromethyl and triazole structures.
Uniqueness
8-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its spirocyclic framework, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23F2N5O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
8-[4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C18H23F2N5O2/c1-3-25-12(2)13(11-21-25)14-10-15(16(19)20)23-17(22-14)24-6-4-18(5-7-24)26-8-9-27-18/h10-11,16H,3-9H2,1-2H3 |
InChI Key |
BWMOFCZQWWSVNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC(=N2)N3CCC4(CC3)OCCO4)C(F)F)C |
Origin of Product |
United States |
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